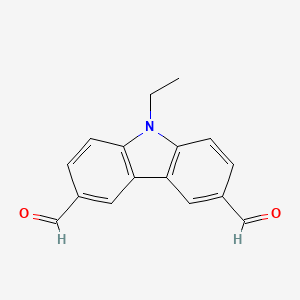

9-ethyl-9H-carbazole-3,6-dicarbaldehyde

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Research

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced organic materials. mdpi.com Its rigid and planar structure, combined with its electron-rich nature, imparts a unique set of photophysical and electronic properties. mdpi.com Carbazoles are known for their excellent hole-transporting capabilities, high thermal stability, and significant photoluminescence quantum yields. organic-chemistry.org These characteristics make them highly sought-after components in the field of organic electronics, where they are integral to the function of organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). organic-chemistry.org

The versatility of the carbazole scaffold is further enhanced by the ease with which it can be functionalized at various positions, particularly at the nitrogen atom (N-9) and the 3, 6, 2, and 7 positions of the carbocyclic rings. mdpi.com This allows for the fine-tuning of its electronic and optical properties to meet the specific demands of a given application. organic-chemistry.org For instance, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge injection/transport balance and emission color in OLEDs. organic-chemistry.org

Overview of Dicarbaldehyde Functionalization in Carbazole Systems

The introduction of aldehyde (-CHO) groups onto the carbazole core is a powerful strategy for creating versatile building blocks for more complex molecular architectures. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like carbazoles. sci-hub.se This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. sci-hub.se

Specifically, dicarbaldehyde functionalization, where two aldehyde groups are introduced onto the carbazole skeleton, is of particular importance. These dialdehydes serve as crucial precursors for the synthesis of a wide range of derivatives through well-established chemical transformations. The aldehyde groups are reactive sites for condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds and the Schiff base condensation with primary amines. nih.govarabjchem.org These reactions allow for the extension of the conjugated π-system of the carbazole core, leading to the formation of dyes, polymers, and other functional materials with tailored optical and electronic properties. The symmetrical placement of two aldehyde groups, for instance at the 3 and 6 positions, creates a balanced electronic distribution across the molecule, which can be advantageous in the design of materials for organic electronics.

Research Trajectory of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde within Contemporary Organic Chemistry

Within the family of carbazole derivatives, this compound has emerged as a significant intermediate in the synthesis of advanced organic materials. The ethyl group at the N-9 position enhances the solubility of the molecule in common organic solvents, which is a crucial aspect for its processability and application in device fabrication.

The presence of two aldehyde groups at the 3 and 6 positions makes this compound a bifunctional monomer, enabling its use in polymerization reactions. For example, it can undergo polycondensation with diamines to form poly(azomethine)s, a class of polymers with interesting optical and electronic properties. arabjchem.orgresearchgate.net These polymers, also known as Schiff base polymers, are isoelectronic with the highly electroluminescent poly(p-phenylene vinylene)s, making them promising candidates for applications in optoelectronics. arabjchem.org

Furthermore, this compound is a valuable precursor for the synthesis of non-polymeric functional molecules. Through Knoevenagel condensation, it can be reacted with various active methylene compounds to produce dyes and fluorescent probes. rsc.org For example, condensation with 2-(benzo[d]thiazol-2-yl)acetonitrile has been shown to yield a fluorescent sensor for cyanide ions. rsc.org Similarly, Erlenmeyer-Plöchl condensation with hippuric acid produces oxazolone (B7731731) derivatives that exhibit interesting solvatochromic properties. nih.gov These examples highlight the role of this compound as a versatile platform for the development of new materials with tailored functionalities for a range of scientific and technological applications.

Compound Data

| Compound Name | Molecular Formula |

| This compound | C₁₆H₁₃NO₂ |

| Carbazole | C₁₂H₉N |

| 9-ethylcarbazole (B1664220) | C₁₄H₁₃N |

| Phosphorus oxychloride | POCl₃ |

| N,N-dimethylformamide | C₃H₇NO |

| Poly(p-phenylene vinylene) | (C₈H₆)n |

| 2-(benzo[d]thiazol-2-yl)acetonitrile | C₉H₆N₂S |

| Hippuric acid | C₉H₉NO₃ |

Structure

3D Structure

Propriétés

IUPAC Name |

9-ethylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYGLHDPWGWFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395432 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70207-46-4 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 9 Ethyl 9h Carbazole 3,6 Dicarbaldehyde

Vilsmeier-Haack Formylation as a Primary Synthetic Route

The Vilsmeier-Haack reaction stands as the most common and direct method for introducing aldehyde groups onto the carbazole (B46965) core. ijpcbs.com This electrophilic substitution reaction is particularly effective for electron-rich aromatic systems like carbazole. chemistrysteps.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org

The efficiency of the Vilsmeier-Haack formylation of 9-ethylcarbazole (B1664220) is highly dependent on the reaction parameters. The reaction can yield mono- or di-substituted products, and controlling the stoichiometry and temperature is crucial for maximizing the yield of the desired 3,6-dicarbaldehyde. rsc.org

For the related synthesis of 9-ethyl-3-formyl-9H-carbazole, specific conditions have been reported to achieve high yields. For instance, reacting 9-ethyl-9H-carbazole with a DMF solution of POCl₃ at a cooled temperature of 273 K (0 °C) for 10 hours resulted in an 85% yield of the mono-aldehyde. nih.gov To achieve the diformylated product, harsher conditions, such as higher temperatures or an excess of the Vilsmeier reagent, are typically necessary. Studies on N-benzyl-1,2,3,4-tetrahydrocarbazole have shown that reaction temperature significantly influences the outcome, with aromatization and formylation occurring at elevated temperatures (120 °C). rsc.org Optimization often involves a careful balance of reagent ratios, temperature, and reaction time to drive the reaction to completion and favor the 3,6-disubstitution pattern.

Table 1: Vilsmeier-Haack Reaction Parameters for Formylation of Carbazole Derivatives

| Starting Material | Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-Ethyl-9H-carbazole | POCl₃, DMF | 273 K (0 °C) | 10 h | 9-Ethyl-3-formyl-9H-carbazole | 85% | nih.gov |

| Carbazole | Vilsmeier Reagent | Not specified | Not specified | Monoformyl and diformyl derivatives | Not specified | rsc.org |

The mechanism of the Vilsmeier-Haack reaction involves two main stages. chemistrysteps.comyoutube.com First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.orgwikipedia.org

In the second stage, the electron-rich carbazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. chemistrysteps.com The nitrogen atom in the carbazole ring is an electron-donating group, which activates the aromatic system towards electrophilic substitution, primarily at the 3 and 6 positions. Following the electrophilic attack, an intermediate iminium ion is formed. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde functional group. wikipedia.org The iminium ion generated in the Vilsmeier reaction is a weaker electrophile compared to those in other acylation reactions like the Friedel-Crafts acylation, making the reaction highly selective for activated aromatic rings such as carbazoles, phenols, and anilines. chemistrysteps.comwikipedia.org

Alternative Synthetic Pathways

While formylation is the primary route, research into alternative synthetic strategies aims to overcome limitations such as the use of harsh reagents and to provide access to the target compound from different precursors.

One potential alternative pathway involves the oxidation of N-ethylcarbazole-3,6-diol. This method separates the introduction of oxygen-containing functional groups from the final aldehyde synthesis. The diol precursor would first be synthesized, followed by a controlled oxidation step to form the two aldehyde groups. While this route is cited as a common synthetic method, specific details regarding the oxidizing agents and reaction conditions for the conversion of N-ethylcarbazole-3,6-diol to the dicarbaldehyde are not extensively documented in the provided search results. Studies on the enzymatic oxidation of N-ethylcarbazole using laccase have been conducted, but these did not lead to the detection of oxidation metabolites like the dicarbaldehyde. researchgate.net

Synthesizing 9-ethyl-9H-carbazole-3,6-dicarbaldehyde can also be envisioned through the transformation of other functional groups at the 3 and 6 positions of the carbazole nucleus. This approach offers flexibility, allowing for the use of more readily available starting materials.

Examples of relevant functional group interconversions on the carbazole skeleton include:

Cyanation followed by reduction or hydrolysis: A well-documented route for similar carbazoles involves the palladium-catalyzed cyanation of 3,6-dihalo-9H-carbazoles to form 9H-carbazole-3,6-dicarbonitrile. researchgate.netmdpi.com This dinitrile could potentially be partially reduced to the dialdehyde. Alternatively, hydrolysis of the dinitrile leads to the corresponding dicarboxylic acid, which could then be reduced to the dialdehyde. researchgate.netresearchgate.net

Oxidation of methyl groups: The synthesis of 9-ethyl-3,6-dimethylcarbazole (B15053672) has been reported. orgsyn.org The two methyl groups at the 3 and 6 positions could potentially be oxidized to aldehydes using appropriate reagents.

From amino groups: Synthesis of the target compound could start from 9-ethyl-9H-carbazole-3,6-diamine. The amino groups could be converted to the corresponding aldehydes through various methods, such as the Sandmeyer reaction followed by reduction.

Table 2: Examples of Functional Group Interconversions on the Carbazole Core

| Starting Material | Reagent(s) | Product | Type of Interconversion | Reference |

|---|---|---|---|---|

| 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf | 9H-Carbazole-3,6-dicarbonitrile | Halogen to Nitrile | researchgate.netmdpi.com |

| 9H-Carbazole-3,6-dicarbonitrile | aq. NaOH, CuI | 9H-Carbazole-3,6-dicarboxylic acid | Nitrile to Carboxylic Acid | researchgate.netresearchgate.net |

Modern synthetic chemistry emphasizes the development of scalable and efficient catalytic methods. For the synthesis of carbazole derivatives, transition metal catalysis has become a powerful tool. chim.itchim.it A notable example is the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole, which is described as a high-yielding and scalable procedure. researchgate.netresearchgate.net This reaction can be performed on a multi-gram scale with low catalyst loading (as low as 0.2 mol% palladium), making it attractive for larger-scale synthesis. researchgate.net

The subsequent hydrolysis of the resulting dinitrile to 9H-carbazole-3,6-dicarboxylic acid is also achieved using a copper catalyst. researchgate.netresearchgate.net These catalytic steps avoid the use of hazardous organometallic reagents and represent a more advantageous route for producing key carbazole intermediates that could potentially be converted to the target dicarbaldehyde. researchgate.net The broader field of C-H functionalization, which involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, offers future possibilities for the direct, catalytic formylation of the 9-ethylcarbazole core, potentially providing a more atom-economical and scalable process. chim.it

Purification and Isolation Techniques in Laboratory and Industrial Contexts

The successful synthesis of this compound is contingent not only on the reaction strategies but also on the subsequent purification and isolation of the final product. The purity of the compound is paramount for its applications, particularly in areas such as organic electronics and materials science, where even minor impurities can significantly affect performance. The purification of carbazole derivatives, including the title compound, typically involves standard laboratory techniques that are also adaptable to industrial-scale production. The primary methods employed are recrystallization and column chromatography, often used in conjunction with preliminary workup procedures.

Laboratory-Scale Purification

In a laboratory setting, the purification of this compound from the crude reaction mixture generally involves a series of steps designed to remove unreacted starting materials, reagents, and byproducts.

Workup Procedure:

Following the synthesis, a typical workup procedure involves quenching the reaction mixture, often with ice water, followed by extraction of the product into an organic solvent. For carbazole derivatives, solvents like chloroform (B151607) or ethyl acetate (B1210297) are commonly used. nih.govorgsyn.orgnih.gov The organic layer is then washed sequentially with aqueous solutions to remove inorganic salts and other water-soluble impurities. A common washing sequence includes an aqueous saturated sodium bicarbonate solution, brine, and water. orgsyn.org After the washing steps, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. orgsyn.orgnih.gov The solvent is subsequently removed under reduced pressure to yield the crude solid product.

Recrystallization:

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For carbazole derivatives, ethanol (B145695) is a frequently employed solvent. nih.govorgsyn.orgrsc.org For instance, the purification of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde is achieved by recrystallization from ethanol, yielding the pure product. nih.gov Similarly, 3,6-dibromo-9-ethylcarbazole (B1268581) can be purified by recrystallization from 95% ethanol. orgsyn.org The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor. The purified crystals are then collected by filtration.

Column Chromatography:

Silica (B1680970) gel column chromatography is another powerful technique for the purification of carbazole derivatives, especially for separating compounds with similar polarities. nih.govrsc.org The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate, is commonly used. The ratio of these solvents is adjusted to optimize the separation. For example, the purification of 9-allyl-9H-carbazole-3,6-dicarbaldehyde, a compound structurally similar to the title compound, is successfully carried out using silica-gel column chromatography with a petroleum ether-ethyl acetate (10:1) eluent system. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).

The following table summarizes the purification techniques used for related carbazole derivatives, which can inform the purification strategy for this compound.

| Compound Name | Purification Method | Solvent/Eluent System | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde | Recrystallization | Ethanol | nih.gov |

| 3,6-dibromo-9-ethylcarbazole | Recrystallization | 95% Ethanol | orgsyn.org |

| 9-allyl-9H-carbazole-3,6-dicarbaldehyde | Silica-gel column chromatography | Petroleum ether-ethyl acetate (10:1) | nih.gov |

| 3,6-Di-tert-pentyl-9H-carbazole | Recrystallization | Ethanol | rsc.org |

| 3,6-bis(3,6-di-tert-pentyl-carbazol-9-yl)carbazole | Column chromatography | Hexane: Ethyl acetate (30:1) | rsc.org |

Industrial-Scale Purification

The transition from laboratory-scale to industrial-scale purification requires consideration of factors such as cost, efficiency, safety, and environmental impact. While the fundamental principles of purification remain the same, the equipment and procedures are adapted for larger quantities.

Crystallization:

Crystallization is a highly favored method for industrial-scale purification due to its cost-effectiveness and ability to yield high-purity products. Large, jacketed reactors equipped with controlled heating and cooling systems are used to perform industrial crystallizations. The selection of an appropriate and economically viable solvent is of utmost importance. The process is carefully controlled to ensure consistent crystal size and purity, which can impact the handling and formulation of the final product.

Chromatography:

While traditional column chromatography can be expensive and generate significant solvent waste for large-scale operations, automated flash chromatography systems and simulated moving bed (SMB) chromatography are more viable industrial alternatives. These techniques offer higher throughput and reduced solvent consumption compared to laboratory-scale column chromatography. The choice of stationary phase and eluent system would be optimized based on laboratory findings, with a focus on cost-effective and recyclable solvents.

The following table outlines the key considerations for scaling up the purification of this compound.

| Purification Technique | Laboratory-Scale Implementation | Industrial-Scale Considerations |

| Workup | Manual extraction in separatory funnels. | Automated, continuous extraction processes in large reactors. |

| Crystallization | Glassware with heating mantles and ice baths. | Large, jacketed glass-lined or stainless steel reactors with precise temperature control. |

| Chromatography | Glass columns packed with silica gel. | Automated flash chromatography, preparative HPLC, or simulated moving bed (SMB) chromatography. |

| Drying | Vacuum ovens or desiccators. | Large-scale vacuum dryers or filter-dryers. |

In an industrial context, a combination of these techniques would likely be employed to achieve the desired purity of this compound in an efficient and economical manner.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the number and environment of hydrogen atoms within a molecule. For 9-ethyl-9H-carbazole-3,6-dicarbaldehyde, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present.

The spectrum is characterized by signals for the ethyl group and the aromatic protons of the carbazole (B46965) core, as well as the aldehydic protons. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a multiplet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. rsc.org The aromatic protons on the carbazole ring system exhibit signals in the downfield region, with their specific chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the electron-withdrawing aldehyde groups. rsc.org The most downfield signals are typically those of the aldehydic protons, which are significantly deshielded. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.53 | t | 3H | Ethyl (-CH₃) |

| 4.45 | m | 2H | Ethyl (-CH₂-) |

| 7.53 | d | 2H | Aromatic |

| 8.07 | d | 2H | Aromatic |

| 8.63 | s | 2H | Aromatic |

| 10.12 | s | 2H | Aldehyde (-CHO) |

Note: d = doublet, m = multiplet, s = singlet, t = triplet.

The integration of these signals confirms the presence of the correct number of protons for each group, and their chemical shifts and multiplicities are consistent with the proposed structure of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent aromatic protons on the carbazole rings.

HSQC (Heteronuclear Single Quantum Coherence) provides one-bond correlation between protons and the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

While specific experimental 2D NMR data for this compound is not available in the reviewed literature, these techniques would be the standard approach for a complete and unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the electron impact mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 251, which corresponds to the molecular weight of the compound (C₁₆H₁₃NO₂). rsc.org

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or a formyl radical (M-29). In the case of N-alkylcarbazoles, cleavage of the alkyl group is also a common fragmentation pathway. The observed fragments for this compound are consistent with these principles. rsc.org

Table 2: Mass Spectrometry Data for this compound rsc.org

| m/z | Assignment |

| 251 | Molecular Ion (M⁺) |

| 236 | [M - CH₃]⁺ |

| 222 | [M - C₂H₅]⁺ or [M - CHO - H]⁺ |

| 207 | [M - 2CHO + H]⁺ |

| 178 | [M - C₂H₅ - 2CO]⁺ |

The fragmentation pattern, starting with the molecular ion, shows logical losses of parts of the ethyl group and the aldehyde functional groups, which strongly supports the assigned structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of the key functional groups.

A strong absorption band around 1684 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde groups. rsc.org The presence of aromatic C=C stretching vibrations is confirmed by bands in the region of 1598 cm⁻¹ and 1489 cm⁻¹. rsc.org

Table 3: FTIR Spectroscopic Data for this compound rsc.org

| Frequency (cm⁻¹) | Assignment |

| 1684 | C=O stretch (aldehyde) |

| 1598 | Aromatic C=C stretch |

| 1489 | Aromatic C=C stretch |

These characteristic absorption frequencies provide clear evidence for the presence of the aldehyde and carbazole functionalities within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of carbazole derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic system.

For this compound, the presence of the extended conjugation between the carbazole core and the two aldehyde groups is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to unsubstituted carbazole. Studies on related carbazole aldehydes show characteristic absorption peaks in the range of 240-400 nm. rsc.org These absorptions are attributed to both n-π* and π-π* electronic transitions within the conjugated system. While specific λmax values for this compound are not detailed in the available literature, its derivatives, such as hydrazones, exhibit a strong bathochromic shift, indicating the significant role of the dicarbaldehyde substitution in the electronic properties of the molecule. rsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography offers an unparalleled view into the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the precise geometry of the this compound molecule and the manner in which these molecules assemble to form a stable crystal lattice.

The molecular geometry of this compound is defined by the spatial relationship between its constituent atoms. The carbazole core is largely planar, a common feature for such aromatic systems, which facilitates π-electron delocalization across the ring system. The ethyl group attached to the nitrogen atom and the two carbaldehyde groups at the 3 and 6 positions introduce specific structural features.

Table 1: Selected Bond Lengths for this compound

This table is representative and based on typical values for similar carbazole structures, as direct primary data was not accessible.

| Bond | Expected Length (Å) |

|---|---|

| N-C (carbazole) | ~1.37 - 1.39 |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-N (ethyl) | ~1.47 |

| C-C (ethyl) | ~1.53 |

| C-C (aldehyde) | ~1.48 |

Table 2: Selected Bond Angles for this compound

This table is representative and based on typical values for similar carbazole structures, as direct primary data was not accessible.

| Angle | Expected Value (°) |

|---|---|

| C-N-C (carbazole) | ~109 |

| C-C-C (in benzene (B151609) ring) | ~120 |

| N-C-C (ethyl) | ~112 |

| C-C-H (ethyl) | ~109.5 |

The supramolecular architecture of this compound is dictated by a combination of weak intermolecular forces that create a stable, three-dimensional crystal lattice. Studies on closely related carbazole derivatives provide a clear indication of the types of interactions that are likely to govern the crystal packing of the title compound.

C-H...O Hydrogen Bonds: A prevalent interaction in the crystal structures of carbazole aldehydes is the formation of weak C-H...O hydrogen bonds. In these interactions, a hydrogen atom attached to a carbon atom (acting as the donor) forms a bond with an oxygen atom from an adjacent molecule (the acceptor). For instance, in the crystal structure of 9-allyl-9H-carbazole-3,6-dicarbaldehyde, C-H...O bonds link molecules into corrugated sheets. tandfonline.com It is highly probable that similar interactions involving the aldehyde oxygen atoms and various C-H donors from the aromatic rings or the ethyl group are present in the crystal structure of this compound, contributing significantly to the stability of the crystal packing.

π-π Interactions: Another critical factor in the assembly of aromatic molecules is the presence of π-π stacking interactions. These occur between the electron-rich π-systems of the carbazole rings of adjacent molecules. These interactions are characterized by specific centroid-to-centroid distances between the aromatic rings. In the case of 9-allyl-9H-carbazole-3,6-dicarbaldehyde, weak intermolecular π–π interactions with a centroid-centroid distance of 3.874 Å are observed between the benzene rings of neighboring sheets, further stabilizing the crystal packing. tandfonline.com Similar π-π stacking is expected to be a key feature in the supramolecular assembly of this compound.

Table 3: Intermolecular Interactions in Carbazole Derivatives

This table is based on data from analogous structures and represents expected interactions.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|

| C-H...O Hydrogen Bond | C-H...O=C | ~2.5 - 2.6 (H...O) | tandfonline.com |

Computational and Theoretical Investigations of 9 Ethyl 9h Carbazole 3,6 Dicarbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and spectroscopic parameters of organic molecules like 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.

Theoretical geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For this compound, these calculations are informed by experimental data from X-ray crystallography.

Crystal structure analysis of this compound reveals that the molecule is largely planar. nih.gov The carbazole (B46965) core, consisting of two fused benzene (B151609) rings and a pyrrole (B145914) ring, along with the two aldehyde groups at the 3- and 6-positions, lie approximately in the same plane. nih.gov This planarity facilitates π-conjugation across the molecule. The ethyl group attached to the nitrogen atom is the main part of the molecule that is out of this plane. nih.govresearchgate.net

DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to find the minimum energy structure. The optimized geometric parameters (bond lengths and angles) from such a calculation can be compared with experimental X-ray diffraction data. For instance, in the related mono-aldehyde compound, 9-ethyl-9H-carbazole-3-carbaldehyde, a notable difference in the N-C bond lengths within the central pyrrole ring is observed, which is attributed to the electron-withdrawing effect of the aldehyde group. nih.govresearchgate.net A similar, but more symmetric, effect is anticipated in the dicarbaldehyde derivative.

The electronic structure is heavily influenced by the substituent groups. The carbazole nitrogen atom acts as an electron donor, while the two aldehyde groups are strong electron acceptors. This "push-pull" architecture leads to significant intramolecular charge transfer (ICT) characteristics.

Table 1: Representative Optimized Geometric Parameters for Carbazole Derivatives (Note: This table is illustrative, based on typical data for carbazole systems. Specific calculated values for this compound were not available in the cited literature.)

| Parameter | Typical Calculated Value (Å/°) | Experimental Range (Å/°) |

|---|---|---|

| C-N (Pyrrole Ring) | 1.38 - 1.40 Å | 1.37 - 1.39 Å nih.gov |

| C=O (Aldehyde) | ~1.22 Å | N/A |

| C-C (Aromatic) | 1.39 - 1.42 Å | N/A |

| C-N-C Angle | ~109° | N/A |

DFT, in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO), is a standard tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net While experimental NMR data for this compound exists, specific computational predictions were not found in the reviewed literature. However, studies on analogous compounds, such as 3,6-diiodo-9-ethyl-9H-carbazole, have shown a good linear correlation between theoretically predicted and experimentally measured ¹³C NMR parameters. researchgate.net For the diiodo-analogue, relativistic calculations were necessary to achieve a reasonable agreement with experimental shifts for the carbons directly bonded to the heavy iodine atoms. researchgate.net

For this compound, a computational study would involve optimizing the geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted spectrum would be expected to show distinct signals for the aromatic protons and carbons, influenced by the strong deshielding effect of the aldehyde groups. The protons of the ethyl group would appear in the aliphatic region of the ¹H NMR spectrum.

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic and optical properties of conjugated molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter that determines the molecule's absorption and emission characteristics.

In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole ring and the nitrogen atom, while the LUMO is localized on the electron-accepting moieties. For this compound, DFT calculations are expected to show that the HOMO is distributed across the carbazole core, while the LUMO is primarily located on the two aldehyde groups and the adjacent benzene rings. This spatial separation of the HOMO and LUMO is a hallmark of a charge-transfer transition.

The presence of two strong electron-withdrawing aldehyde groups is expected to significantly lower the LUMO energy level compared to unsubstituted carbazole, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap results in a bathochromic (red) shift in the absorption spectrum, moving it towards the visible region. Studies on other donor-acceptor carbazole compounds confirm that the LUMO energy level is the primary determinant of the energy gap. nankai.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for Donor-Acceptor Carbazole Systems (Note: This table provides representative values to illustrate the effect of acceptor groups on carbazole. Specific calculated values for this compound were not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 9-ethyl-9H-carbazole (Reference) | ~ -5.4 eV | ~ -1.8 eV | ~ 3.6 eV |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies for this compound were found in the surveyed literature, this technique could provide valuable insights into its conformational dynamics.

An MD simulation would model the molecule's behavior in a given environment (e.g., in a solvent or in a solid-state assembly) by solving Newton's equations of motion for the system. This would allow for the exploration of the conformational landscape, revealing the flexibility of the ethyl group and the rotational freedom of the aldehyde groups. The primary points of flexibility are the rotation around the N-CH₂ bond and the C-C bonds connecting the aldehyde groups to the carbazole ring. Understanding this flexibility is important for predicting how the molecule might pack in a solid-state film or interact with a host matrix in an organic light-emitting diode (OLED). MD simulations can also be used to assess the thermal stability of different conformations and the strength of intermolecular interactions, such as π-π stacking between carbazole units.

Analysis of Aromaticity Indices (e.g., NICS) within the Carbazole Core

Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. NICS values are calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity.

For this compound, NICS calculations would be performed to assess the aromaticity of the two six-membered benzene rings and the central five-membered pyrrole ring. Computational studies on other carbazole derivatives show that the pyrrole moiety exhibits significant aromatic character. researchgate.net The introduction of strong electron-withdrawing groups like aldehydes can influence the electron density distribution and thus modulate the aromaticity of the individual rings within the carbazole core. It is expected that the benzene rings would retain strong aromatic character, while the aromaticity of the pyrrole ring might be slightly altered due to the charge-pulling effect of the substituents.

Charge Transfer Characteristics and Distribution Modeling

The "push-pull" electronic structure of this compound makes its charge transfer properties a central topic of investigation. The electron-donating ethyl-carbazole moiety serves as the donor (D), and the two aldehyde groups function as acceptors (A), forming a D-A-D type structure where the carbazole itself is the primary donor.

Computational modeling can map the distribution of electron density and the molecular electrostatic potential (MEP). An MEP map for this molecule would visually confirm the charge transfer characteristics, showing negative potential (red/yellow) localized around the electronegative oxygen atoms of the aldehyde groups and positive potential (blue) around the carbazole nitrogen and its associated ring system.

This intramolecular charge transfer from the nitrogen lone pair to the π-system of the aldehyde groups is a critical factor in its potential application in optoelectronic materials. nih.govresearchgate.netresearchgate.net This ICT is responsible for the molecule's strong absorption in the UV-visible spectrum and is a prerequisite for its use as a building block for fluorescent or phosphorescent materials. researchgate.netnih.gov The symmetric substitution with two aldehyde groups enhances these properties compared to the mono-substituted analogue.

Derivatives and Functionalization Chemistry of 9 Ethyl 9h Carbazole 3,6 Dicarbaldehyde

Reactivity of Aldehyde Functional Groups

The two aldehyde groups on the carbazole (B46965) ring are the primary sites for chemical modification, allowing for the construction of larger, more complex molecular architectures. These groups undergo a variety of typical aldehyde reactions, which are instrumental in synthesizing a wide range of derivatives.

Knoevenagel Condensation Reactions for π-Conjugation Extension

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, leading to the formation of a new carbon-carbon double bond. mychemblog.com This reaction is particularly useful for extending the π-conjugated system of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde, a key strategy in the design of organic electronic materials.

The reaction involves treating the dicarbaldehyde with a compound containing a methylene group activated by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate. A weak base, like piperidine (B6355638) or an ammonium (B1175870) salt, is typically used as a catalyst. mychemblog.comthermofisher.com The double condensation reaction on both aldehyde groups of the carbazole starting material results in a significant extension of the conjugated system, which can lead to a red-shift in the absorption and emission spectra of the resulting molecule. The removal of water during the reaction can help drive the equilibrium towards the product. thermofisher.com

Table 1: Typical Reactants for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Expected Product Feature |

|---|---|---|

| Malononitrile | Piperidine | Extended π-conjugation with dicyanovinyl groups |

| Diethyl malonate | Ammonium acetate (B1210297) | Formation of a derivative with two ethyl acrylate (B77674) moieties |

Wittig and Wittig-Horner Reactions for Olefin Formation

The Wittig and the related Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for synthesizing alkenes from aldehydes and ketones. nih.gov These reactions are highly valuable for converting the aldehyde functionalities of this compound into vinyl (olefinic) groups.

In the Wittig reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. nih.gov The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion, which often leads to the formation of E-alkenes with high stereoselectivity. nih.govnih.gov This reaction is particularly advantageous as the dialkylphosphate byproduct is water-soluble and easily removed. By reacting this compound with appropriate Wittig or HWE reagents, a variety of divinyl-carbazole derivatives can be synthesized, which are precursors for polymers and other functional materials. mdpi.com For example, the reaction with arylthiophosphonates can yield vinyl sulfide (B99878) derivatives. nih.gov

Reduction to Alcohol Derivatives

The aldehyde groups of this compound can be readily reduced to their corresponding primary alcohol groups, yielding (9-ethyl-9H-carbazole-3,6-diyl)dimethanol. This transformation is typically achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it selectively reduces aldehydes and ketones to alcohols without affecting other functional groups like esters or amides. masterorganicchemistry.comyoutube.com The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with water or mild acid protonates the resulting alkoxide to give the alcohol. youtube.com The resulting diol can serve as a monomer for polyester (B1180765) synthesis or as an intermediate for further functionalization. While generally straightforward, reductions on carbazole aldehydes can sometimes present challenges, potentially leading to the loss of the functional group under certain conditions. researchgate.net

Table 2: Common Reducing Agents for Aldehydes

| Reagent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | Primary alcohol |

Oxidation to Carboxylic Acid Derivatives

The aldehyde groups can be oxidized to form 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. This dicarboxylic acid derivative is a valuable building block for metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.net

Several oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The synthesis of the related 9H-carbazole-3,6-dicarboxylic acid has been achieved through the hydrolysis of 9H-carbazole-3,6-dicarbonitrile, indicating the stability and accessibility of the dicarboxylic acid structure. researchgate.net

Schiff Base Formation with Amine Derivatives

Schiff base formation, the reaction between an aldehyde and a primary amine, is a robust and reversible condensation reaction that produces an imine (C=N). tubitak.gov.tr The two aldehyde groups of this compound can react with two equivalents of a primary amine to form a di-imine derivative.

This reaction is often catalyzed by a small amount of acid. tubitak.gov.trresearchgate.net The formation of Schiff bases is a versatile method for creating new ligands for coordination chemistry, as well as for synthesizing functional materials with applications in sensors and electro-optical devices. tubitak.gov.trresearchgate.net For instance, condensation with aromatic amines can lead to extended conjugated systems with interesting photophysical properties. researchgate.net

Impact of N-Substituents on Electronic and Optical Characteristics of Carbazole Dicarbaldehydes

The carbazole moiety is an electron-donating system, and the nature of the N-substituent can fine-tune this property. For instance, alkyl groups like the ethyl group in this compound are weak electron-donating groups. Comparing this with other N-substituted carbazole dicarbaldehydes, such as the N-allyl derivative, reveals insights into these effects. The crystal structure of 9-allyl-9H-carbazole-3,6-dicarbaldehyde shows that the allyl group is nearly perpendicular to the carbazole plane, which can influence crystal packing and intermolecular interactions. nih.gov

Electron-withdrawing groups attached to the carbazole skeleton, such as the aldehyde groups, create an intramolecular charge-transfer character from the nitrogen atom to the substituents. nih.govresearchgate.net The type of N-substituent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, replacing a simple alkyl group with a more extended or electron-rich group can raise the HOMO level, leading to a smaller energy gap and a red-shift in the absorption and fluorescence spectra. researchgate.netresearchgate.net These modifications are essential for tailoring the properties of carbazole-based materials for specific applications like organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net

Table 3: Comparison of N-Substituent Effects in Carbazole Dicarbaldehydes

| N-Substituent | Expected Influence on Electronic Properties | Reference |

|---|---|---|

| Ethyl (-CH₂CH₃) | Weak electron-donating, baseline for comparison | nih.govresearchgate.net |

| Allyl (-CH₂CH=CH₂) | Similar electronic effect to ethyl, but can influence solid-state packing | nih.gov |

| Hexyl (-(CH₂)₅CH₃) | Increased solubility in organic solvents, minor electronic effect | researchgate.net |

Synthesis of Oligomeric and Polymeric Architectures Incorporating this compound Units

The dicarbaldehyde functionality of this compound serves as a key handle for its incorporation into larger molecular frameworks. Polycondensation reactions, in particular, offer a direct route to forming extended conjugated systems or complex branched structures.

The synthesis of conjugated polymers from aldehyde-functionalized monomers is a well-established strategy for producing materials with tailored electronic and photophysical properties. For a monomer like this compound, several polycondensation methods could be employed to yield vinylene-linked polymers, where the carbazole units are connected by double bonds, thus extending the π-conjugation along the polymer backbone.

One of the most relevant and powerful methods for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion to form an alkene. In the context of polymerization, this compound can be reacted with a monomer containing two phosphonate (B1237965) ester groups, such as 1,4-bis(diethylphosphonomethyl)benzene. This A2 + B2 polycondensation would lead to the formation of a poly(carbazole-vinylene) derivative. The HWE reaction is particularly advantageous as it often proceeds with high stereoselectivity, favoring the formation of (E)-alkenes, which results in a more planar and highly conjugated polymer backbone. nih.gov The synthesis of vinylene-linked two-dimensional conjugated polymers has been successfully demonstrated using a C3-symmetric hexa-aldehyde monomer, highlighting the feasibility of this approach for polyfunctional aldehydes. nih.gov

Another pertinent method is the Knoevenagel polycondensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as a derivative of phenylacetonitrile. For instance, reacting this compound with a comonomer like (1,4-phenylene)diacetonitrile would produce a conjugated polymer with cyano-substituted vinylene linkages. nih.gov The properties of the resulting polymer can be tuned by the choice of the active methylene compound.

The Gilch reaction , a base-mediated polymerization of α,α'-dihalo-p-xylenes, is another established route to poly(p-phenylene vinylene) (PPV) and its derivatives. While not directly applicable to a dicarbaldehyde, it demonstrates a key strategy for forming vinylene linkages in conjugated polymers. nih.gov

The expected properties of such conjugated polymers incorporating the this compound unit would be influenced by the electron-donating nature of the carbazole moiety and the specific linkage chemistry. These polymers are anticipated to be of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to the favorable charge-transporting and luminescent properties of carbazole-based materials.

Table 1: Potential Comonomers for Conjugated Polymer Synthesis with this compound

| Comonomer Name | Reactive Group(s) | Polymerization Reaction | Resulting Linkage |

|---|---|---|---|

| 1,4-Bis(diethylphosphonomethyl)benzene | Bis(diethylphosphonate) | Horner-Wadsworth-Emmons | Phenylene vinylene |

The A2-type functionality of this compound also makes it a suitable candidate for the synthesis of branched polymeric structures, such as dendrimers and hyperbranched polymers. These three-dimensional macromolecules are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups. rsc.orgrsc.org

Hyperbranched polymers can be synthesized in a one-pot procedure, which is a significant advantage over the multi-step synthesis required for dendrimers. rsc.org An "A2 + B3" polycondensation approach is a common strategy for preparing hyperbranched polymers. In this case, the A2 monomer, this compound, could be reacted with a B3 monomer containing three reactive groups that can condense with the aldehyde. An example of a B3 monomer could be a molecule with three active methylene groups or three phosphonate ester groups. This approach has been successfully used to create hyperbranched poly(p-phenylene vinylene) derivatives. nih.gov A hyperbranched polycarbazole has been synthesized from 3,6-diformyl-9-(11-hydroxyundecyl)carbazole through condensation with cyanoacetic acid, demonstrating the viability of using diformyl carbazole derivatives for creating such architectures. instras.com

For the fabrication of dendrimers , which are perfectly branched and monodisperse macromolecules, this compound could potentially be used as a core molecule. In a divergent synthesis approach, successive generations of branching units would be built outwards from the aldehyde functionalities of the carbazole core. This would involve a repetitive sequence of reactions, for example, condensation with a molecule containing a single group reactive towards the aldehyde and two or more protected functional groups that can be deprotected in the next step for further branching.

Alternatively, in a convergent synthesis , pre-synthesized dendritic wedges, known as dendrons, could be attached to the aldehyde groups of the this compound core in the final step of the synthesis. This method offers better control over the final structure and purity of the dendrimer. Carbazole-based dendrimers have been synthesized using both divergent and convergent approaches, often incorporating other functional units to achieve desired electronic properties. instras.com

The resulting dendrimers and hyperbranched polymers with a carbazole core are expected to exhibit interesting photophysical properties, with potential applications as host materials in phosphorescent OLEDs, as light-harvesting antennas, or in sensor applications. The three-dimensional architecture can help to prevent aggregation-induced quenching of fluorescence, which is often observed in linear conjugated polymers.

Table 2: Potential Strategies for Dendrimer and Hyperbranched Polymer Synthesis

| Architecture | Synthetic Approach | Role of this compound | Potential Comonomer/Building Block |

|---|---|---|---|

| Hyperbranched Polymer | A2 + B3 Polycondensation | A2 Monomer | Tri-functional active methylene compound |

| Dendrimer | Divergent Synthesis | Core Molecule | AB2 type monomer with aldehyde-reactive group |

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) Research

Carbazole (B46965) derivatives are extensively studied for their applications in OLEDs, valued for their thermal stability, and optical performance. researchgate.net They are frequently incorporated into the architecture of OLEDs to facilitate efficient device operation.

The carbazole unit is recognized as a classic hole-transporting organic light-emitting molecule. researchgate.net The inherent electron-rich nature of the nitrogen atom in the carbazole ring allows for efficient transport of positive charge carriers (holes). Copolymers derived from functionalized carbazoles, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, have been successfully used as hole-transport layer (HTL) materials in OLEDs. ossila.com Research into related carbazole structures has demonstrated their ability to form stable, amorphous thin films, a crucial property for HTMs in high-performance solar cells and potentially in OLEDs. researchgate.net

While more commonly used for hole transport, carbazole derivatives are also investigated for electron transport. Some carbazole-imidazole derivatives have been shown to facilitate efficient injection and transport of both holes and electrons toward the emission layer in OLEDs. mdpi.com Furthermore, specific carbazole derivatives like 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) have been successfully utilized as electron-transporting materials in OLEDs due to their suitable LUMO/HOMO energy levels and bipolar mobility. researchgate.net This dual functionality highlights the versatility of the carbazole framework in managing charge dynamics within OLED devices.

Derivatives of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde are explored as components of the emissive layer in OLEDs. In one study, new derivatives of imidazole (B134444) and carbazole were synthesized using 9-ethyl-9H-carbazole-3-carbaldehyde as a starting material. mdpi.com These resulting compounds were tested as fluorescent emitters, with fabricated OLEDs demonstrating deep-blue emissions with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. mdpi.com The devices exhibited low turn-on voltages between 4.0 and 4.8 V, indicating efficient charge movement into the emissive layer. mdpi.com

Another study utilized a related compound, 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1), directly as the emitting layer in a single-layer OLED device. researchgate.net This device emitted blue light with peaks at 388 and 406 nm and demonstrated a high current efficiency of 11.5 cd/A. researchgate.net These findings underscore the potential of the carbazole scaffold, as seen in this compound, to serve as a core for developing new emissive materials for blue OLEDs.

| OLED Performance with Carbazole-Imidazole Emitter (Device B) | |

| Parameter | Value |

| Emitter | Derivative of Imidazole and Carbazole mdpi.com |

| Maximum Current Efficiency | 0.8 cd/A mdpi.com |

| Maximum Energy Efficiency | 0.42 lm/W mdpi.com |

| Turn-on Voltage | >4.0 V mdpi.com |

| Emission Color | Deep-Blue mdpi.com |

| CIE Coordinates | (0.16, 0.08) mdpi.com |

Dye-Sensitized Solar Cells (DSSCs) Co-sensitizer Studies

In the field of dye-sensitized solar cells (DSSCs), carbazole-based molecules are designed as sensitizers that absorb sunlight and initiate the process of converting light to electrical energy. researchgate.netdergipark.org.tr The performance of DSSCs can be hindered by the aggregation of dye molecules on the semiconductor surface, which impedes efficiency. To mitigate this, carbazole derivatives have been investigated as co-sensitizers.

| Performance of ZnO-based DSSCs with Carbazole Co-sensitizer | |||

| Sensitizer | Power Conversion Efficiency (PCE) | Open Circuit Photovoltage (Voc) | Reference |

| C3 (Carbazole Dye) | 0.006% | 0.28 V | dergipark.org.tr |

| N719 (Ruthenium Dye) | 0.461% | 0.44 V | dergipark.org.tr |

| C3 + N719 (Mixture) | 0.893% | 0.53 V | dergipark.org.tr |

Perovskite Solar Cells Electron Transport Material Research

Perovskite solar cells (PSCs) rely on distinct layers for charge management, including an electron transport layer (ETL) to extract and transport electrons. nih.govuniv-biskra.dz While metal oxides like TiO₂, SnO₂, and ZnO are the most common materials for ETLs, organic semiconductors are also widely investigated due to their structural tunability and flexibility. nih.govrsc.org

Carbazole-based compounds are well-established as efficient hole-transporting materials (HTMs) in PSCs. researchgate.netresearchgate.net However, the exploration of their use as the primary ETL is a less common but emerging area of research. The semiconducting properties that make them good HTMs could potentially be tuned for electron transport. The molecular structure of organic materials can be readily modified to alter their energy levels and enhance electrical conductivity, making them viable candidates for ETLs. nih.gov Given the proven versatility of the carbazole scaffold in other electronic applications, research into derivatives of this compound for ETLs in PSCs represents a logical step in the development of new, efficient, and potentially low-cost organic materials for next-generation solar cells. nih.govsci-hub.se

Nonlinear Optical (NLO) Material Development and Characterization

Organic materials with extensive π-electron conjugation, such as carbazole derivatives, are known to exhibit significant nonlinear optical (NLO) properties. researchgate.netdu.ac.ir These properties are of great interest for applications in light modulation, optical switching, and other photonic devices. du.ac.ir

Research on a structurally similar compound, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, has demonstrated strong NLO behavior. du.ac.ir Using the Z-scan technique with a continuous wave blue diode laser, investigators measured the nonlinear absorption and refractive coefficients of this carbazole derivative. du.ac.ir The high NLO properties observed suggest that such compounds could be potential candidates for use in advanced optoelectronic devices. du.ac.ir

Nonlinear Refractive Coefficient Determination (e.g., Z-scan technique)

The determination of nonlinear optical (NLO) properties, such as the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), is crucial for evaluating a material's potential in applications like optical switching and signal processing. The Z-scan technique is a widely used and straightforward method for these measurements. ucf.edudoi.org It involves translating a sample along the propagation axis (the z-axis) of a focused laser beam and measuring the corresponding changes in transmittance through an aperture in the far field. annalsofrscb.ro

A typical Z-scan setup can be configured in two ways: "closed-aperture" and "open-aperture". The closed-aperture setup is sensitive to nonlinear refraction. A positive nonlinearity (self-focusing) results in a valley-peak transmittance curve, while a negative nonlinearity (self-defocusing) produces a peak-valley curve as the sample moves through the focus. ucf.edu The open-aperture measurement, where the aperture is fully opened to detect the entire beam, is used to determine the nonlinear absorption. nih.gov Phenomena like saturable absorption (an increase in transmittance at high intensity) or reverse saturable absorption (a decrease in transmittance) can be quantified. du.ac.ir

While direct Z-scan data for this compound is not extensively reported, studies on closely related carbazole derivatives provide significant insight. For instance, a Z-scan analysis was performed on 9-hexyl-9H-carbazole-3,6-dicarbaldehyde using a continuous wave blue diode laser. du.ac.ir The key findings from this related compound are summarized below.

| Measurement Type | Observation | Inferred Nonlinear Phenomenon | Reference |

|---|---|---|---|

| Open-Aperture Z-scan | Peak configuration in the transmittance curve | Saturation in absorption (SA) | du.ac.ir |

| Closed-Aperture Z-scan (at <100mW) | Peak-valley configuration in the transmittance curve | Negative nonlinear refraction (self-defocusing) due to thermal-lensing effect | du.ac.ir |

| Closed-Aperture Z-scan (at >100mW) | Appearance of diffraction ring patterns | High nonlinear optical phase change | du.ac.ir |

These results on the hexyl derivative suggest that this compound would likely exhibit significant third-order nonlinear optical properties, characterized by a negative nonlinear refractive index and intensity-dependent absorption. du.ac.ir The presence of the delocalized π-electron system in the carbazole core, coupled with the aldehyde functional groups, is responsible for these nonlinear behaviors, making it a candidate for NLO applications. nih.govdu.ac.ir

Development of Chemosensors and Recognition Systems (excluding biological)

The carbazole scaffold is a prominent building block for chemosensors due to its inherent fluorescence and electron-rich nature. nih.gov By functionalizing the carbazole core, particularly at the 3 and 6 positions, with recognition units and electron-withdrawing groups, highly sensitive and selective sensors can be developed. These sensors often operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to observable changes in color or fluorescence upon binding an analyte.

Derivatives of this compound are excellent candidates for anion sensing. The aldehyde groups can be converted into stronger hydrogen-bond-donating moieties (like ureas or amides) or other binding sites, while their electron-withdrawing nature enhances the acidity and binding affinity of the N-H proton of the carbazole ring. nih.gov

Research on related carbazole structures demonstrates their effectiveness as anion sensors:

Enhanced Acidity and Affinity: Introducing strongly electron-withdrawing groups, such as cyano (CN) or nitro (NO₂), at the 3,6-positions of a 1,8-diamidocarbazole receptor significantly increases the acidity of the NH protons and enhances anion binding affinities. nih.gov This principle suggests that the dicarbaldehyde starting material is a crucial precursor for creating powerful anion receptors.

Colorimetric and Fluorescent Response: The substitution with electron-withdrawing groups can shift the absorption spectrum of the carbazole receptor into the visible region. nih.gov This allows for the development of colorimetric sensors that provide a naked-eye detectable color change upon anion binding. For example, 3,6-dinitro-substituted 1,8-diamidocarbazole displays vivid color and fluorescence changes when basic anions are added. nih.gov

Selective Ion Recognition: By incorporating the carbazole unit into macrocyclic structures, it is possible to create receptors with cavities tailored for specific anions. researchgate.net Biscarbazolylurea-based macrocycles have been synthesized and incorporated into ion-selective electrodes (ISEs) for the potentiometric sensing of carboxylates like benzoate (B1203000) and acetate (B1210297). researchgate.netbeilstein-journals.org

The synthetic versatility of the aldehyde groups in this compound allows for its conversion into a wide array of derivatives suitable for constructing selective and sensitive non-biological chemosensors for various anions. nih.govmdpi.com

Applications in Organic Photorefractive Materials

Organic photorefractive (PR) materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This property arises from a combination of photosensitivity and electro-optic activity and is highly sought after for applications in dynamic holography, optical data storage, and image processing.

A typical photorefractive polymer composite consists of several key components:

Charge-Transporting Polymer Matrix: Often a polymer with hole-transporting capabilities, such as poly(N-vinylcarbazole) (PVK).

Photosensitizer: A molecule that absorbs light and generates charge carriers (e.g., C₆₀ derivatives).

Nonlinear Optical (NLO) Chromophore: A molecule with a large dipole moment that can reorient under an electric field to induce the electro-optic effect.

Plasticizer: A component used to lower the glass transition temperature of the polymer, facilitating the reorientation of the NLO chromophore.

The carbazole moiety is a cornerstone in the field of photorefractive materials, primarily due to its excellent hole-transporting properties. nih.gov Compounds like this compound possess the fundamental structural features required for a role in PR composites. The carbazole core provides the necessary charge-transporting network, while the dicarbaldehyde structure can be further functionalized to create high-performance NLO chromophores.

The electron-withdrawing aldehyde groups induce an intramolecular charge transfer from the electron-donating carbazole nitrogen, which is a foundational characteristic for NLO activity. nih.govresearchgate.net By reacting the aldehyde groups with molecules like malononitrile (B47326), NLO chromophores with very large dipole moments can be synthesized. These tailored chromophores, when doped into a charge-transporting matrix (which could itself be carbazole-based), would be responsible for the electro-optic effect that ultimately leads to the change in refractive index. The combination of inherent charge transport and potential for high NLO activity makes this compound and its derivatives promising materials for advanced photorefractive applications. nih.govresearchgate.net

Supramolecular Assembly and Coordination Polymer Design

The design of complex, functional architectures through non-covalent interactions (supramolecular assembly) or the linking of organic ligands with metal ions (coordination polymers) is a frontier in materials science. nih.govmdpi.com this compound serves as an excellent building block for both approaches due to its defined geometry and functional groups.

Supramolecular Assembly: The structure of carbazole derivatives in the solid state is often governed by subtle non-covalent interactions. A study on 9-allyl-9H-carbazole-3,6-dicarbaldehyde , a closely related compound, revealed specific intermolecular forces that dictate its crystal packing. nih.gov

| Interaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Nonclassical C—H···O Hydrogen Bonds | Hydrogen atoms from the carbazole ring interact with the oxygen atoms of the aldehyde groups on adjacent molecules. | Links individual molecules into corrugated sheets. | nih.gov |

| π–π Stacking Interactions | Weak interactions between the electron-rich benzene (B151609) rings of neighboring sheets. The centroid-centroid distance is approximately 3.874 Å. | Stabilizes the overall crystal packing by holding the sheets together. | nih.gov |

These interactions demonstrate how the specific placement of functional groups on the carbazole core can be used to direct the self-assembly of molecules into ordered, higher-dimensional structures. nih.gov

Coordination Polymer Design: Coordination polymers are formed by linking metal ions with organic ligands. nih.govmdpi.com The aldehyde groups of this compound can be chemically transformed into coordinating moieties, such as pyridyl or carboxylate groups, converting the molecule into a multitopic ligand. acs.orgbohrium.com

For example, carbazole-based dicarboxylic acids and dipyridyl ligands have been successfully used to construct coordination polymers with diverse topologies and functionalities. nih.govacs.org The rigid, bent geometry of the 3,6-disubstituted carbazole ligand can be exploited to create specific network structures, such as helical chains or complex 3D frameworks, when combined with metal ions of varying coordination preferences (e.g., Zn(II), Cd(II)). mdpi.commdpi.comacs.org The incorporation of the photoactive carbazole unit into these robust, crystalline frameworks can enhance properties like multiphoton absorption, making them suitable for applications in nonlinear optics and sensing. acs.orgbohrium.com

Future Research Directions and Emerging Paradigms

Development of More Efficient and Greener Synthetic Routes

While laboratory-scale synthesis of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde is established, future research will prioritize the development of more efficient and environmentally benign synthetic methodologies. Traditional methods often involve harsh conditions or the use of hazardous reagents. osti.gov Emerging research focuses on greener alternatives that offer high yields and scalability.

Future synthetic strategies are expected to include:

Catalytic C-H Activation: Direct functionalization of the carbazole (B46965) core through metal-catalyzed C-H activation is a promising avenue. This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by minimizing intermediate purification steps. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasonication can accelerate reaction times and reduce energy consumption compared to conventional heating.

Benign Solvents and Catalysts: A shift towards using water or bio-based solvents and non-toxic metal catalysts or even organocatalysts will be crucial for developing sustainable synthetic protocols. mdpi.com A novel, high-yielding preparatory route for carbazole-3,6-dicarboxylic acid that avoids pyrophoric reagents and transition metal catalysts has already been developed, paving the way for similar advancements for dicarbaldehyde derivatives. rsc.org

Integration of Advanced Characterization Techniques for In-situ Studies

A deeper understanding of the formation and functional mechanisms of materials derived from this compound requires moving beyond standard bulk characterization. The integration of advanced, in-situ characterization techniques is a critical future direction. These techniques allow for the real-time monitoring of structural and electronic changes during synthesis, device operation, or in response to external stimuli.

Key techniques to be explored include:

In-situ Spectroscopy: Techniques like in-situ UV-Vis, fluorescence, and Raman spectroscopy can provide real-time information on the electronic states and molecular vibrations as the material undergoes chemical reactions or physical changes.

In-situ X-ray Techniques: Synchrotron-based X-ray diffraction and scattering can be used to monitor the evolution of crystalline structure and morphology during film formation or device operation.

Advanced Microscopy: Techniques such as fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) analysis can probe the local environment and spatial distribution of functional groups well below the resolution limit of conventional light microscopy. wuttkescience.com Photoelectron spectroscopy (UPS and XPS) is also mandatory for a full picture of organic-metal and organic-organic interface energetics. uni-tuebingen.de

Systematic Elucidation of Structure-Property Relationships through Combined Experimental and Computational Approaches

To unlock the full potential of this compound, a systematic understanding of its structure-property relationships is essential. Future research will increasingly rely on a synergistic approach that combines experimental synthesis and characterization with computational modeling. researchgate.netits.ac.id

This combined approach will focus on:

Predictive Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic and optical properties of novel derivatives before their synthesis. researchgate.net This allows for the rational design of molecules with tailored characteristics.

Understanding Intermolecular Interactions: Computational models can elucidate the nature and strength of intermolecular interactions, which are crucial for charge transport and material stability. The pull-electron property of the aldehyde group can induce a charge-transfer from the nitrogen atom to the benzene (B151609) ring. nih.govresearchgate.net

Simulating Device Performance: Molecular dynamics simulations can be used to model the behavior of these materials within a device, providing insights into factors that limit efficiency and stability.

A combined computational and experimental study has already been performed to investigate carbazole dyes for iodide- and cobalt-based DSSCs, demonstrating the power of this integrated approach. its.ac.id

Exploration in Next-Generation Optoelectronic Devices and Energy Technologies

The favorable electronic and photophysical properties of the carbazole moiety make it a prime candidate for a variety of next-generation optoelectronic and energy applications. mdpi.com Future research will focus on incorporating this compound and its derivatives into advanced devices.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are known for their high hole-transport capability, making them suitable as host materials in phosphorescent OLEDs. mdpi.commdpi.com The dicarbaldehyde groups offer reactive sites for further functionalization to fine-tune the emission properties.

Perovskite Solar Cells (PSCs): Carbazole-based molecules are being investigated as efficient and stable hole-transporting materials (HTMs) in PSCs, offering a low-cost alternative to currently used materials. rsc.orgosti.gov

Dye-Sensitized Solar Cells (DSSCs): The carbazole unit can act as an excellent electron donor in D-π-A structured organic sensitizers for DSSCs. researchgate.netmdpi.com

Energy Storage: The redox properties of carbazole-based polymers suggest their potential use as electrode materials in next-generation sustainable batteries. mdpi.comresearchgate.net

Design of Multi-Stimuli Responsive Materials based on Carbazole Dicarbaldehyde Scaffolds

The development of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. nih.gov The this compound scaffold is an ideal platform for creating multi-stimuli responsive materials due to the inherent responsiveness of the carbazole core and the chemical versatility of the aldehyde groups.

Future research in this area will involve: